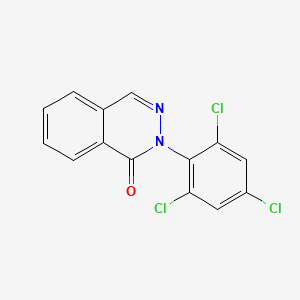
mPEG12-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
MPEG12-Br is a PEG-based PROTAC linker . It is not currently in stock and may be available by custom synthesis .Molecular Structure Analysis
The molecular formula of mPEG12-Br is C25H51BrO12 . The exact mass is 622.26 and the molecular weight is 623.580 .Chemical Reactions Analysis
MPEG12-Br is a PEG derivative containing a bromide group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of mPEG12-Br is 623.57 . The exact physical and chemical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
1. Application in Digital Repositories for Scientific Publications
The Museu Paraense Emilio Goeldi (MPEG) uses technology to share scientific publications across various research areas including Botany, Zoology, Environment Sciences, and Social Sciences. This technology enables free access to scientific productions between teaching and research institutions, enhancing the dissemination of science (Medeiros, Paulo, & Sousa, 2013).
2. Enhanced Charge Injection Capacity for Electrical Stimulation of Neural Cells
The synthesis of amphiphilic reduced graphene oxide (rGO) covalently functionalized with methoxy poly(ethylene glycol) (mPEG) chains, demonstrated an enhancement in double-layer charging capacitance. This technology has potential applications in neural prostheses due to its ability to stimulate neural cells electrically, offering a safer and more efficacious solution (Zhang et al., 2014).
3. Polymer Stabilized Silver Nanoparticles Synthesis
Methoxypolyethylene glycol (MPEG) has been utilized in the preparation of polymer stabilized colloidal silver through an ultra-violet irradiation technique. MPEG acts both as a reducing agent and a stabilizer for silver particles, representing a novel approach in nanoparticle synthesis (Mallick, Witcomb, & Scurrell, 2004).
4. Inhibition of P-glycoprotein Mediated Efflux
Monomethoxy poly(ethylene glycol)-block-poly(D,L-lactic acid) (mPEG-PLA) has shown to inhibit P-glycoprotein (P-gp) in Caco-2 cells. This research is important for understanding the relationship between PLA chain length in mPEG-PLA and its impact on P-gp efflux, contributing to the development of mPEG-PLA in drug delivery (Li et al., 2014).
5. pH-Sensitive Hydrogel for Drug Delivery Systems
A new kind of pH-sensitive hydrogel based on PLA, MPEG, and itaconic acid was developed for drug delivery systems. This hydrogel exhibits great pH-responsiveness and is suitable for smart drug delivery applications (Wang et al., 2012).
6. Tissue Engineering Applications
Methoxypolyethylene glycol (mPEG) derivatives have been used in the production of three-dimensional porous scaffolds for tissue engineering. The functionalization of mPEG impacts the morphology and physical properties of these scaffolds, offering potential in various biomedical applications (Kumar, Pillay, & Choonara, 2021).
Mecanismo De Acción
Target of Action
mPEG12-Br, also known as m-PEG12-bromide, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of mPEG12-Br involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromide (Br) group in mPEG12-Br is a very good leaving group for nucleophilic substitution reactions . This property is crucial for the formation of the covalent bond between the PROTAC and the target protein.
Biochemical Pathways
The primary biochemical pathway affected by mPEG12-Br is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By acting as a linker in PROTACs, mPEG12-Br enables the selective degradation of target proteins . This can have downstream effects on various cellular processes, depending on the specific target protein being degraded.
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in mpeg12-br increases its solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The result of the action of mPEG12-Br is the selective degradation of target proteins within cells . This can lead to a variety of molecular and cellular effects, depending on the specific target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.
Action Environment
The action of mPEG12-Br, like many other drugs, can be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other molecules that could interact with mPEG12-Br.
Propiedades
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51BrO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRQHNXAMEUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51BrO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
mPEG12-Br | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)
![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)




![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)

![N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3107687.png)
![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3107690.png)
![7-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3107699.png)
